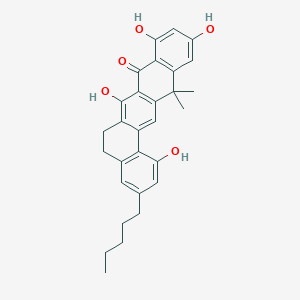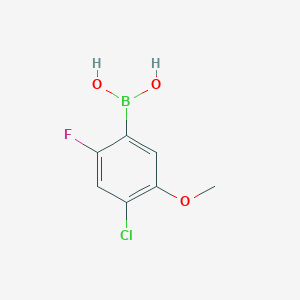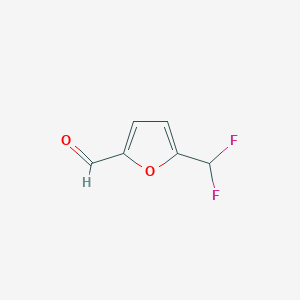![molecular formula C21H16FN3O2S B114499 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine CAS No. 152121-46-5](/img/structure/B114499.png)
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CAY10571 has a wide range of scientific research applications, including:
Mecanismo De Acción
CAY10571 exerts its effects by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .
Análisis Bioquímico
Biochemical Properties
CAY10571 plays a significant role in biochemical reactions. It inhibits IL-1 production in the human monocytic cell line THP with an IC50 value of 0.20 µM . It binds to CSAID binding protein, a serine/threonine kinase homologous to p38, inhibiting its kinase activity with an IC50 value of 0.03 µM . CAY10571 also inhibits 5-lipoxygenase production in RBL-1 cells with an IC50 value of 24 µM .
Cellular Effects
CAY10571 has profound effects on various types of cells and cellular processes. It potently inhibits p38 kinase, a tyrosine kinase activated by environmental stresses and inflammatory cytokines . This inhibition impacts cell signaling pathways and gene expression, thereby influencing cellular metabolism .
Molecular Mechanism
CAY10571 exerts its effects at the molecular level through several mechanisms. It binds to CSAID binding protein, inhibiting its kinase activity . This binding interaction with the biomolecule leads to changes in gene expression and enzyme inhibition or activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CAY10571 is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent functionalization. The key steps include:
Formation of the imidazole ring: This involves the reaction of 4-fluorobenzaldehyde with 4-methylsulfonylbenzaldehyde in the presence of ammonium acetate and acetic acid to form the imidazole intermediate.
Functionalization: The imidazole intermediate is then reacted with 4-bromopyridine under basic conditions to yield CAY10571
Industrial Production Methods
The industrial production of CAY10571 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
CAY10571 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The pyridine and imidazole rings can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the pyridine and imidazole rings
Comparación Con Compuestos Similares
CAY10571 is similar to other pyridinylimidazole compounds, such as SB203580 and SB202190. it is unique in its higher specificity and potency in inhibiting p38 MAP kinase. Other similar compounds include:
SB203580: A well-known p38 MAP kinase inhibitor with similar anti-inflammatory properties
SB202190: Another p38 MAP kinase inhibitor with a slightly different chemical structure and potency
CAY10571 stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool in kinase research and drug development .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152121-46-5 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)?
A1: 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as SB203580, acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , ]. It accomplishes this by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation [, ].
Q2: How does inhibition of p38 MAPK by SB203580 translate to observed effects in experimental settings?
A2: p38 MAPK is involved in various cellular processes, including inflammation and pain signaling. Studies have shown that SB203580 can reduce:
- Neuropathic Pain: Intrathecal administration of SB203580 reduces mechanical allodynia induced by spinal nerve ligation in rats, suggesting a role for spinal p38 MAPK, particularly in microglia, in neuropathic pain development [].
- Stress-Induced Dysphoria: SB203580 blocks both conditioned place aversion caused by the kappa-opioid agonist U50488 and swim stress-induced immobility in mice, linking p38 MAPK activation to the aversive effects of stress through the dynorphin-kappa-opioid system [, ].
- Long-Term Potentiation Inhibition: SB203580, along with inhibitors of JNK and Cdk5, prevents the blockade of long-term potentiation (LTP) induced by amyloid β-peptide (Aβ) in hippocampal slices. This suggests that Aβ-mediated inhibition of LTP involves the activation of p38 MAPK, JNK, and Cdk5 [].
Q3: Are there specific cell types where SB203580's effects are predominantly observed?
A3: Research indicates that SB203580's action is particularly relevant in:
- Microglia: In the spinal cord, SB203580's inhibitory effect on p38 MAPK is primarily observed in microglia, highlighting their role in neuropathic pain [, ].
- Dorsal Root Ganglion (DRG) Neurons: While SB203580's impact on p38 MAPK in DRG neurons occurs later than in microglia, it also contributes to neuropathic pain, suggesting a complex interplay between these cell types [].
Q4: How does the structure of SB203580 relate to its activity?
A4: While specific structure-activity relationship (SAR) studies for SB203580 were not provided in the papers, its structure, featuring a pyridyl ring, a fluorophenyl group, and a methylsulfonylphenyl group, is crucial for its interaction with the ATP-binding pocket of p38 MAPK [, ]. Modifications to these groups could potentially alter its binding affinity and selectivity for p38 MAPK.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




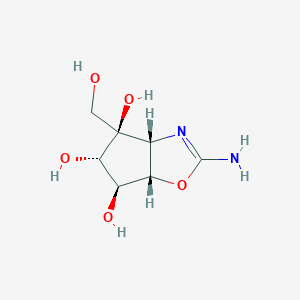

![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
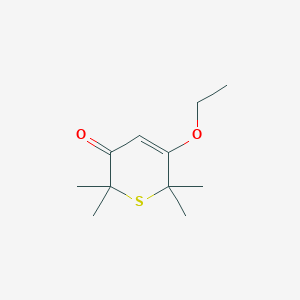
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
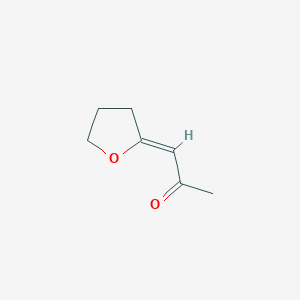
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
